
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as CYT387, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2009 and since then, it has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Heterocyclic Cycloadditions and Molecular Conformations
Research on nicotinamide derivatives, like the ones conducted by Falck et al. (1990), explores the reactivity of pyridinium salts with electron-rich olefins, leading to Bradsher cyclization. This cycloaddition reaction showcases the potential of nicotinamide derivatives in synthesizing complex heterocyclic structures that could serve as key intermediates in pharmaceutical and organic chemistry (Falck, Wittenberger, Rajapaksa, Mioskowski, & Boubia, 1990). Similarly, Gomes et al. (2013) investigated the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, revealing insights into the structural dynamics that could influence their chemical reactivity and binding properties in biological systems (Gomes, Low, Wardell, Pinheiro, de Mendonça, & de Souza, 2013).
Fluorescent Analogs and Metabolic Insights
The synthesis of fluorescent analogs of nicotinamide adenine dinucleotide by Barrio et al. (1972) presents another facet of nicotinamide derivatives' applications. These analogs serve as vital tools in studying enzyme-catalyzed reactions and cellular metabolism, providing a window into the biochemical pathways that underpin health and disease (Barrio, Secrist, & Leonard, 1972).
Corrosion Inhibition and Material Science
Chakravarthy, Mohana, & Kumar (2014) explored the corrosion inhibition effects of nicotinamide derivatives on mild steel in acidic conditions. This research highlights the potential of these compounds in protecting industrial materials from corrosion, underscoring their importance in material science and engineering (Chakravarthy, Mohana, & Kumar, 2014).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h4-5,7,10,15H,1-3,6,8-9,11-13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSHAHSKRWLJFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

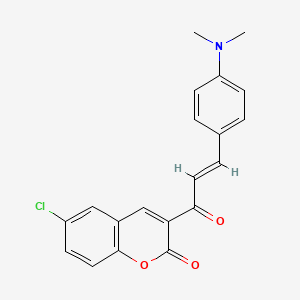
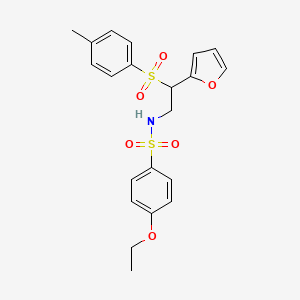
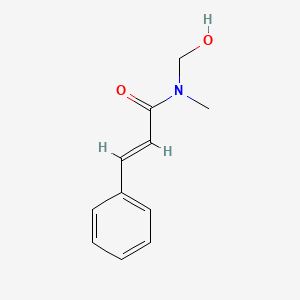
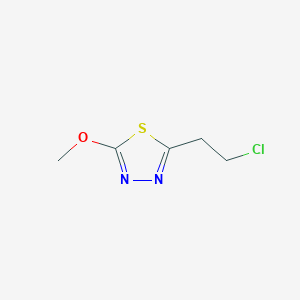
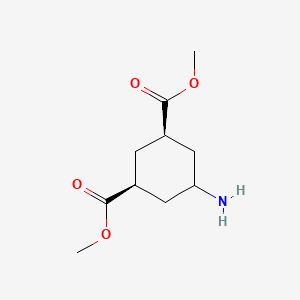
![4-oxo-8-phenyl-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2370815.png)
![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)
![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)

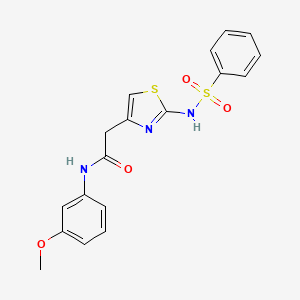

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)